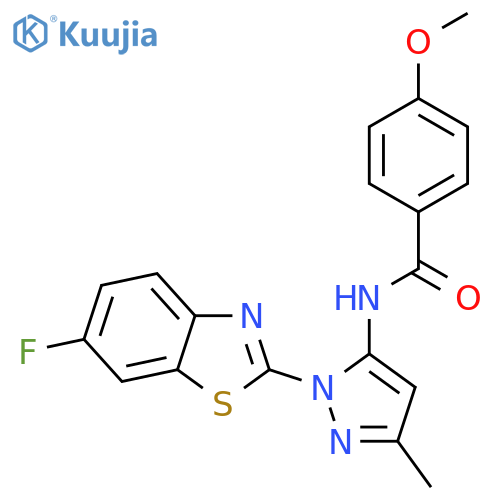Cas no 1170494-16-2 (N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide)

1170494-16-2 structure
商品名:N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide
N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide
- N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide
- 1170494-16-2
- N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide
- F5460-0467
- SR-01000922556
- SR-01000922556-1
- N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide
- AKOS024508938
-
- インチ: 1S/C19H15FN4O2S/c1-11-9-17(22-18(25)12-3-6-14(26-2)7-4-12)24(23-11)19-21-15-8-5-13(20)10-16(15)27-19/h3-10H,1-2H3,(H,22,25)
- InChIKey: LMJGMBWYMCVDCL-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(C)=NN1C1=NC2=CC=C(F)C=C2S1)(=O)C1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 382.08997507g/mol
- どういたいしつりょう: 382.08997507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 97.3Ų
N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5460-0467-2μmol |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5460-0467-1mg |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5460-0467-25mg |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F5460-0467-15mg |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5460-0467-100mg |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 100mg |
$248.0 | 2023-09-10 | ||
| Life Chemicals | F5460-0467-20μmol |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5460-0467-5mg |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5460-0467-4mg |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5460-0467-10μmol |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5460-0467-75mg |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide |
1170494-16-2 | 75mg |
$208.0 | 2023-09-10 |
N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
1170494-16-2 (N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide) 関連製品
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 506-17-2(cis-Vaccenic acid)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
